molecular formula C11H11NO2 B8028064 1-(4-Nitrophenyl)cyclopentene

1-(4-Nitrophenyl)cyclopentene

Cat. No. B8028064
M. Wt: 189.21 g/mol
InChI Key: DTXYHRLKAWSAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)cyclopentene is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Nitrophenyl)cyclopentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrophenyl)cyclopentene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of cyclic amides: Anne Beauchard et al. (2009) described the synthesis of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides, which mimic the phosphoSer–Pro dipeptide motif, a recognition sequence for the prolyl cis–trans isomerase Pin1. This involves attaching side chains to cyclopentene-1-carboxylate esters, with a focus on the attachment of a Ph-NH(4-nitrophenyl) unit to the cyclopentene-1-carbonyl (Beauchard, Phillips, Lloyd, & Threadgill, 2009).

  • Crystal and molecular structure study: A. N. Chekhlov (1996) investigated the crystal and molecular structure of a compound containing a cyclopentene ring, providing insights into the structural aspects of such molecules (Chekhlov, 1996).

  • β-cyclodextrin reactions: Breslow, Trainor, & Ueno (1983) examined the reaction of a p-nitrophenyl ester with β-cyclodextrin, highlighting the differences in reaction rates and selectivity for various substrates, including those involving cyclopentene derivatives (Breslow, Trainor, & Ueno, 1983).

  • Copper(II) complexes: Boiocchi et al. (2015) studied nitrophenyl-cyclam derivatives, including a 1-(4-nitrophenyl) variant, in copper(II) complexation, revealing scorpionate coordination of the nitro group and kinetic aspects of configurational rearrangements (Boiocchi et al., 2015).

  • High-temperature carboxidation: Starokon et al. (2007) demonstrated the noncatalytic oxidation of cyclopentene with nitrous oxide, a process relevant in organic synthesis and chemical engineering (Starokon, Shubnikov, Dubkov, Kharitonov, & Panov, 2007).

  • Synthesis of dihydropyrroles and pyrroles: Wurz & Charette (2005) developed a method for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles from cyclopropanes, which are relevant in the context of organic synthesis (Wurz & Charette, 2005).

  • Photoconductive squaraines: Law & Bailey (1993) described a novel approach to symmetrical and unsymmetrical photoconductive squaraines, starting from precursors including p-nitrophenyl ketene, which is relevant in material science (Law & Bailey, 1993).

  • Antiproliferative activity study: Tanış, Çankaya, & Yalçın (2019) synthesized and characterized N-(4-nitrophenyl)acrylamide, investigating its antiproliferative activity on cancer cells, demonstrating its potential in biomedical research (Tanış, Çankaya, & Yalçın, 2019).

properties

IUPAC Name

1-(cyclopenten-1-yl)-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h3,5-8H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXYHRLKAWSAFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)cyclopentene

Synthesis routes and methods I

Procedure details

To 1-bromo-4-nitro-benzene (700 mg, 3.46 mmol), 1-cyclopentenylboronic acid (392 mg, 3.50 mmol), Pd(PPh3)4 (200 mg, 0.17 mmol), and Cs2CO3 (2258 g, 6.93 mmol) was added DME (8.4 mL) and ethanol (1.4 mL) and the reaction mixture was heated at 105° C. for 3 h. The reaction was concentrated in vacuo and purified by silica gel chromatography (0-100% ethyl acetate/hexanes) to provide 1-(1-cyclopentenyl)-4-nitro-benzene (545 mg, 83% yield). 1H NMR (400.0 MHz, CDCl3) δ 8.19-8.15 (m, 2H), 7.58-7.52 (m, 2H), 6.44-6.42 (m, 1H), 2.77-2.71 (m, 2H), 2.62-2.56 (m, 2H), 2.11-2.03 (m, 2H).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
392 mg
Type
reactant
Reaction Step One
Quantity
2258 g
Type
reactant
Reaction Step One
Name
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
1.4 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)cyclopentene
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)cyclopentene
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)cyclopentene
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)cyclopentene
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)cyclopentene
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)cyclopentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.